N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine: is a complex organic compound characterized by the presence of multiple nitrophenyl groups attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the amine groups with the nitrophenylmethyl groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitrophenyl groups can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion transport and storage in biological systems.
Industry: Used in the development of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage and separation.
Wirkmechanismus
The mechanism by which N1,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine exerts its effects is primarily through its ability to chelate metal ions. The ethane-1,2-diamine backbone provides two nitrogen atoms that can coordinate with metal ions, while the nitrophenyl groups offer additional coordination sites. This multi-dentate binding mode allows for the formation of stable metal complexes, which can then participate in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Similar structure but with pyridyl groups instead of nitrophenyl groups.
N,N,N’,N’-Tetrakis(2-bromophenyl)methyl)ethane-1,2-diamine: Similar structure but with bromophenyl groups instead of nitrophenyl groups.
Uniqueness: N1,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine is unique due to the presence of nitrophenyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and its ability to form complexes with metal ions, making it particularly useful in specific applications such as catalysis and materials science.
Eigenschaften
CAS-Nummer |
89950-59-4 |
---|---|
Molekularformel |
C30H28N6O8 |
Molekulargewicht |
600.6 g/mol |
IUPAC-Name |
N,N,N',N'-tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C30H28N6O8/c37-33(38)27-13-5-1-9-23(27)19-31(20-24-10-2-6-14-28(24)34(39)40)17-18-32(21-25-11-3-7-15-29(25)35(41)42)22-26-12-4-8-16-30(26)36(43)44/h1-16H,17-22H2 |
InChI-Schlüssel |
WZNNQOXQTWXJES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3[N+](=O)[O-])CC4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.